An In-depth Technical Guide to N,N-Dibenzylformamide (CAS: 5464-77-7)
An In-depth Technical Guide to N,N-Dibenzylformamide (CAS: 5464-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dibenzylformamide, with the Chemical Abstracts Service (CAS) number 5464-77-7, is a tertiary amide of significant interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data for characterization, and its applications, particularly within the realm of medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
N,N-Dibenzylformamide is a white solid at room temperature.[1] It is characterized by the presence of a formyl group attached to a nitrogen atom, which in turn is substituted with two benzyl groups. This structure imparts a combination of properties that make it a useful reagent and building block in organic chemistry.
Table 1: Physical and Chemical Properties of N,N-Dibenzylformamide
| Property | Value | Reference(s) |
| CAS Number | 5464-77-7 | [2][3] |
| Molecular Formula | C₁₅H₁₅NO | [2][3] |
| Molecular Weight | 225.29 g/mol | [3] |
| Melting Point | 51-53 °C | [1][4] |
| Boiling Point | 217 °C at 12 Torr | [4] |
| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents like chloroform. | [5] |
| InChI | 1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | [5] |
| SMILES | O=CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | [6] |
Synthesis of N,N-Dibenzylformamide
The synthesis of N,N-Dibenzylformamide can be achieved through various N-formylation methods. A common and straightforward approach involves the reaction of dibenzylamine with a suitable formylating agent.
Experimental Protocol: Formylation of Dibenzylamine with Ethyl Formate
This protocol describes a common method for the preparation of N,N-Dibenzylformamide.
Materials:
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Dibenzylamine
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Ethyl formate
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Ethanol (optional, as solvent)
-
Sodium methoxide (catalyst, optional)
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Diethyl ether
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Rotary evaporator
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Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylamine (1 equivalent) in a minimal amount of ethanol (optional).
-
Add an excess of ethyl formate (2-3 equivalents).
-
A catalytic amount of sodium methoxide can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted formic acid derivatives.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Evaporate the solvent to obtain the crude N,N-Dibenzylformamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of N,N-Dibenzylformamide.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N,N-Dibenzylformamide.
Table 2: Spectroscopic Data for N,N-Dibenzylformamide
| Technique | Key Data | Reference(s) |
| ¹H NMR | δ 8.39 (s, 1H, CHO), 7.36-7.20 (m, 10H, Ar-H), 4.45 (s, 4H, CH₂) | [4] |
| ¹³C NMR | δ 162.7 (CHO), 136.1, 128.9, 128.0, 127.6 (Ar-C), 50.1, 44.7 (CH₂) | |
| Mass Spec (GC-MS) | m/z 225 (M+), 134, 106, 91, 77 | [3] |
| IR (KBr, cm⁻¹) | ~3060, 3030 (Ar C-H stretch), ~2860 (Aliphatic C-H stretch), ~1670 (C=O stretch, amide I), ~1495, 1450 (Ar C=C stretch), ~1250 (C-N stretch) | [7] (Typical Amide Frequencies) |
Applications in Organic Synthesis and Drug Development
N,N-Dibenzylformamide serves as a versatile reagent in organic synthesis. Its primary applications stem from the reactivity of the formyl group and the properties imparted by the two benzyl substituents.
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Formylating Agent: While less common than other formylating agents, it can be used to introduce a formyl group in certain reactions.
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Precursor to Other Compounds: The dibenzylamino moiety can be a useful protecting group for amines. The formyl group can be reduced or otherwise transformed to access a variety of N,N-dibenzylated structures.
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Role in Medicinal Chemistry: The N,N-dibenzyl motif is present in a number of biologically active molecules. While N,N-Dibenzylformamide itself may not be a therapeutic agent, its derivatives are of interest in drug discovery. For instance, the N-benzylpiperidine fragment, a related structure, is found in numerous approved drugs and clinical candidates.[8] The synthesis of N-substituted benzamides, which can be conceptually related to N,N-dibenzylformamide, is a common strategy in the development of kinase inhibitors for cancer therapy.[8]
DOT Diagram: Potential Application in Drug Discovery
Caption: A logical workflow for utilizing N,N-Dibenzylformamide in drug discovery.
Safety and Handling
N,N-Dibenzylformamide is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
It is recommended to handle N,N-Dibenzylformamide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
N,N-Dibenzylformamide is a readily accessible and synthetically useful tertiary amide. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable building block in organic chemistry. While its direct application in pharmaceuticals is not prominent, its structural motifs are relevant in medicinal chemistry, suggesting potential for its derivatives in drug discovery programs. This guide provides a foundational understanding of N,N-Dibenzylformamide for researchers and professionals engaged in chemical synthesis and drug development.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. scbt.com [scbt.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. n,n-Dibenzylformamide | C15H15NO | CID 221415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formamide, N,N-dimethyl- [webbook.nist.gov]
- 6. N,N-Dibenzylformamide | CAS#:5464-77-7 | Chemsrc [chemsrc.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
